3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one
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Overview
Description
3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one is a heterocyclic compound that belongs to the class of triazolophthalazines This compound is characterized by a triazole ring fused to a phthalazine ring, with a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with phthalic anhydride, followed by cyclization with methylating agents . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the triazolophthalazine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of the original compound .
Scientific Research Applications
3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-methyltriazolophthalazine
- 9-Hydroxy-methyltriazolophthalazine
- Triazolophthalazine
Uniqueness
3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one is unique due to its specific substitution pattern and the presence of a methyl group at the 3-position. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds .
Properties
CAS No. |
65846-19-7 |
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Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-9-ol |
InChI |
InChI=1S/C10H8N4O/c1-6-12-13-10-9-4-8(15)3-2-7(9)5-11-14(6)10/h2-5,15H,1H3 |
InChI Key |
VHHPTLXQJYXRMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=CC3=C2C=C(C=C3)O |
Origin of Product |
United States |
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